

6-Chloro-2-iodopurine-9-riboside as a purine nucleoside analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Chloro-2-iodopurine-9-riboside**

Cat. No.: **B15584367**

[Get Quote](#)

An In-depth Technical Guide to **6-Chloro-2-iodopurine-9-riboside**: A Versatile Purine Nucleoside Analog

Executive Summary: **6-Chloro-2-iodopurine-9-riboside** is a synthetic purine nucleoside analog that serves as a crucial intermediate in the synthesis of a wide array of biologically active 2,6-disubstituted purine nucleosides. Due to the reactivity of the chloro and iodo substituents, this compound provides a versatile scaffold for medicinal chemists to introduce various functional groups at the C2 and C6 positions of the purine ring. The resulting derivatives have shown significant potential in drug discovery, with applications as anticancer and antiviral agents.^[1] The general mechanism of action for purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis, making them a cornerstone in the treatment of certain malignancies.^{[2][3]} This document provides a comprehensive overview of the synthesis, mechanism of action, biological activity, and key experimental protocols associated with **6-Chloro-2-iodopurine-9-riboside** and its derivatives, intended for researchers and professionals in the field of drug development.

Introduction

Purine nucleoside analogs are a class of compounds structurally similar to natural purine nucleosides (adenosine and guanosine) that have become indispensable tools in chemotherapy and virology.^[4] Their therapeutic effect often relies on their ability to interfere with nucleic acid synthesis and other vital cellular processes.^[2] **6-Chloro-2-iodopurine-9-riboside** is a key starting material for creating novel derivatives with tailored biological

activities. The distinct chemical reactivity of the C6-chloro and C2-iodo groups allows for selective and sequential substitution, enabling the development of a diverse library of compounds for screening.^{[5][6]} Research into its derivatives has yielded compounds with potent cytotoxic effects against various cancer cell lines and activity against viruses like SARS-CoV.^{[1][7]}

Physicochemical Properties

The fundamental properties of **6-Chloro-2-iodopurine-9-riboside** are summarized below. These characteristics are essential for its handling, formulation, and application in synthetic and biological protocols.

Property	Value
CAS Number	146616-81-1
Molecular Formula	C ₁₀ H ₁₀ ClIN ₄ O ₄
Molecular Weight	412.57 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF
Class	Purine Nucleoside Analog

Synthesis and Derivatization

The synthesis of **6-Chloro-2-iodopurine-9-riboside** and its subsequent conversion into other analogs are pivotal for its use in drug discovery.

Synthesis of the Purine Base

A common strategy for synthesizing the 6-chloro-2-iodopurine base involves a multi-step process starting from hypoxanthine. A key step is the regiospecific lithiation of a protected 6-chloropurine, followed by quenching with iodine to introduce the C2-iodo group in high yield.^[6] The tetrahydropyran-2-yl (THP) group is often used as a protecting group for the N9 position during this process.^[6]

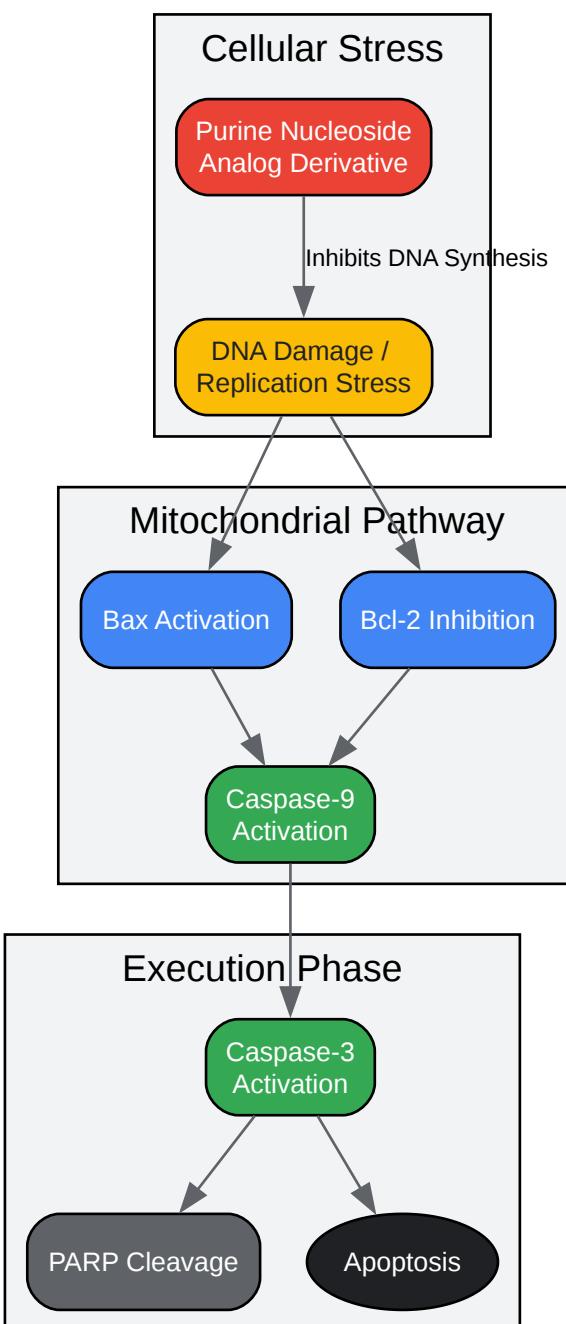
Glycosylation to Form the Riboside

Once the 2,6-disubstituted purine base is obtained, it is coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribose, to form the nucleoside.[8]

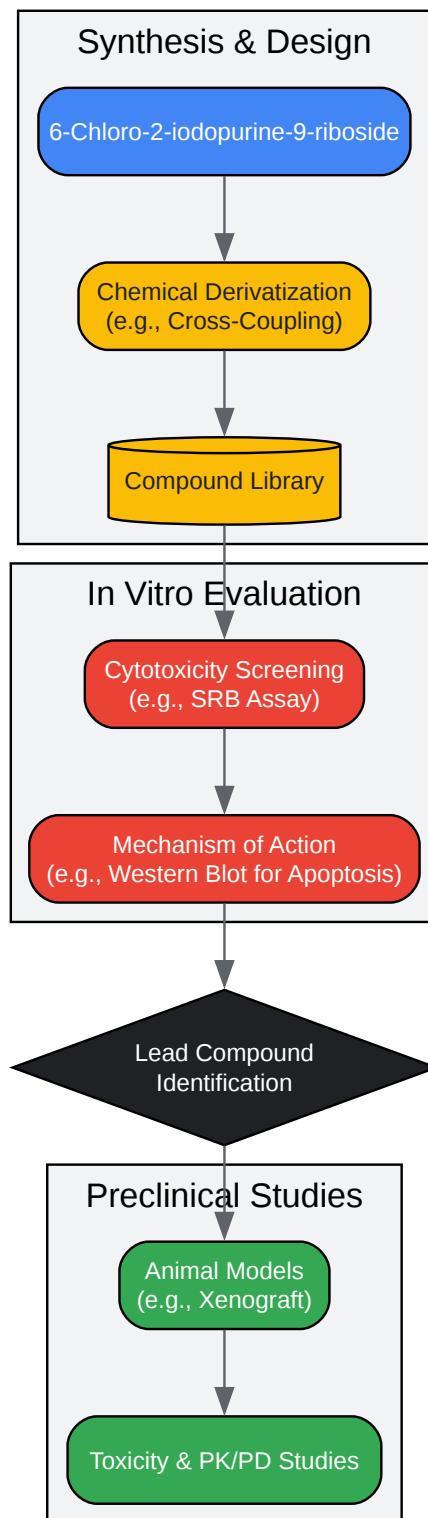
Subsequent deprotection of the ribose hydroxyl groups yields the final **6-Chloro-2-iodopurine-9-riboside**. An alternative one-pot glycosylation and cyclization procedure from chloropyrimidines has also been described, offering a more streamlined approach.[8]



Simplified Apoptosis Pathway Induced by Purine Analogs



Drug Discovery & Evaluation Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses [mdpi.com]
- 5. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloro-2-iodopurine-9-riboside as a purine nucleoside analog]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15584367#6-chloro-2-iodopurine-9-riboside-as-a-purine-nucleoside-analog\]](https://www.benchchem.com/product/b15584367#6-chloro-2-iodopurine-9-riboside-as-a-purine-nucleoside-analog)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com